molecular formula C24H13F3IN5O5 B4985194 5-(furan-2-yl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(furan-2-yl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4985194
M. Wt: 635.3 g/mol
InChI Key: JMSPJGKLKBSNPN-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a furan ring, an iodophenoxy group, a nitrophenyl group, and a trifluoromethyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditionsThe final step often involves the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis, use of recyclable catalysts like K10 montmorillonite, and controlled temperature conditions are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a palladium catalyst, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include furanones, amines, and substituted derivatives of the original compound, which can be further utilized in various applications .

Scientific Research Applications

5-(furan-2-yl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(furan-2-yl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(furan-2-yl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13F3IN5O5/c25-24(26,27)21-11-18(20-2-1-7-37-20)30-22-12-19(31-32(21)22)23(34)29-14-8-15(33(35)36)10-17(9-14)38-16-5-3-13(28)4-6-16/h1-12H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSPJGKLKBSNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13F3IN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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